molecular formula C11H10N2O4 B11790403 5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid

5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid

Cat. No.: B11790403
M. Wt: 234.21 g/mol
InChI Key: AFWQSLYIGXNVDT-UHFFFAOYSA-N
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Description

5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid is a heterocyclic compound that features both a pyrazole and a furan ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with furan-2-carboxylic acid under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the two components .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with an ethyl group instead of a dimethyl group.

    3-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the furan ring, making it less complex.

    1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: Different positioning of the carboxylic acid group.

Uniqueness

5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid is unique due to the presence of both a pyrazole and a furan ring in its structure. This dual-ring system can impart unique electronic and steric properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

5-(2,5-dimethylpyrazole-3-carbonyl)furan-2-carboxylic acid

InChI

InChI=1S/C11H10N2O4/c1-6-5-7(13(2)12-6)10(14)8-3-4-9(17-8)11(15)16/h3-5H,1-2H3,(H,15,16)

InChI Key

AFWQSLYIGXNVDT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)C2=CC=C(O2)C(=O)O)C

Origin of Product

United States

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